molecular formula C6H10N4O2 B081089 2-Hydrazinyl-4,6-dimethoxypyrimidine CAS No. 13223-30-8

2-Hydrazinyl-4,6-dimethoxypyrimidine

Cat. No. B081089
CAS RN: 13223-30-8
M. Wt: 170.17 g/mol
InChI Key: ZKILCAADKPWDID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine derivatives involves classical synthetic methods to construct the hydrazone moiety at the C-6 position of the pyrimidine ring. One study described the synthesis of a series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, using 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles as key intermediates (Cocco et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4,6-dimethoxypyrimidine and its derivatives reveals interesting features, such as hydrogen bonding patterns. In one study, molecules of 2-amino-4,6-dimethoxypyrimidine were linked by N-H...N hydrogen bonds into a chain of fused rings, contributing to a three-dimensional framework through aromatic pi-pi-stacking interactions (Low et al., 2002).

Chemical Reactions and Properties

2-Hydrazinyl-4,6-dimethoxypyrimidine undergoes various chemical reactions, leading to the formation of novel pyrimidine derivatives. The hydrazinolysis of heterocyclic compounds, including this pyrimidine derivative, follows major pathways to yield intermediates and end products with distinct structural and functional properties (Dickinson et al., 1975).

Physical Properties Analysis

While specific studies detailing the physical properties of 2-Hydrazinyl-4,6-dimethoxypyrimidine were not identified in this search, the physical properties of similar compounds typically include solubility, melting point, and crystalline structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its application in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 2-Hydrazinyl-4,6-dimethoxypyrimidine derivatives, including reactivity, stability, and tautomerism, have been explored in various studies. For example, the compound's ability to form dimers and engage in hydrogen bonding significantly affects its chemical behavior and potential applications (Singh et al., 2013).

Scientific Research Applications

  • Chemical Synthesis

    • 2-Hydrazinyl-4,6-dimethoxypyrimidine is a chemical compound used in various chemical reactions .
    • It has a molecular weight of 170.17 and a CAS Number: 13223-30-8 .
  • Antimicrobial Activity

    • Pyrazines, which include 2-Hydrazinyl-4,6-dimethoxypyrimidine, are known for their broad-spectrum antimicrobial activity .
    • In a study, the antimicrobial activity of 2,5-bis (1-methylethyl)-pyrazine was assessed .
    • At high levels of exposure, it exerted strong DNA damage response. At lower concentrations, cell-wall damage response was observed .
  • Antitumor, Antibiotic, and Diuretic Activities

    • Derivatives such as Phenazine are well known for their antitumor, antibiotic, and diuretic activities .
    • Tetramethyl pyrazine, also known as ligustrazine, is reported to scavenge superoxide anion and decrease nitric oxide production in human polymorphonuclear leukocytes .
  • Flavour Additive and Adorant

    • Alkylpyrazines are naturally occurring highly aromatic substances which often have a very low odour threshold and contribute to the taste and aroma of various foods including coffee and wines .
    • Dimethylpyrazine is used as flavour additive and adorant in foods such as cereals and products such as cigarettes .
  • Odour Production

    • Methoxy pyrazines are a class of chemical compounds that produce odours .
    • The odours tend to be undesirable as in the case of certain wines, or as in the case of the Asian lady beetle which produces isopropyl methoxy pyrazine .

properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKILCAADKPWDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560806
Record name 2-Hydrazinyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-4,6-dimethoxypyrimidine

CAS RN

13223-30-8
Record name 2-Hydrazinyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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